Physicochemical and Pharmacological Profiling of (4-Fluoro-1H-indazol-3-yl)methanamine: A Privileged Scaffold for Targeted Therapeutics
Physicochemical and Pharmacological Profiling of (4-Fluoro-1H-indazol-3-yl)methanamine: A Privileged Scaffold for Targeted Therapeutics
Executive Summary
In modern medicinal chemistry, the strategic modification of classic pharmacophores is essential for overcoming metabolic liabilities and tuning receptor selectivity. (4-Fluoro-1H-indazol-3-yl)methanamine (CAS: 1509716-27-1) represents a highly privileged, bioisosteric building block utilized in the development of next-generation targeted therapeutics[1.3]. By combining the hydrogen-bonding capacity of the indazole core with the steric and electronic modulation of a fluorine atom, this scaffold serves as a critical anchor for Poly(ADP-ribose) polymerase (PARP) inhibitors and specific serine/threonine kinase inhibitors[2.7]. This technical guide details the structural rationale, synthetic methodologies, and experimental validation workflows required to leverage this compound in drug discovery.
Structural Chemistry and Rational Design
The molecular architecture of (4-fluoro-1H-indazol-3-yl)methanamine (Molecular Weight: 165.17 g/mol , Formula: C₈H₈FN₃) is defined by three critical features that dictate its pharmacological utility:
-
The 1H-Indazole Core: Functioning as a bioisostere for indole and benzimidazole, the indazole ring provides a rigid, planar aromatic system. Its N1-H and N2 atoms act as a potent hydrogen bond donor-acceptor pair, which is highly effective at anchoring molecules into the hinge region of kinases (e.g., PLK4) or the nicotinamide-binding pocket of PARP enzymes[2.9].
-
The 3-Methanamine Motif: The primary amine extends outward from the core, providing a vector for further synthetic elaboration (e.g., amide coupling, reductive amination) while retaining the ability to form salt bridges or hydrogen bonds with acidic residues (like Asp or Glu) in target binding sites.
-
The 4-Fluoro Substitution: The incorporation of fluorine at the C4 position is a deliberate mechanistic choice. Fluorine is highly electronegative and possesses a small Van der Waals radius. Placed adjacent to the 3-methanamine group, it sterically restricts the rotation of the amine, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty of target binding. Furthermore, the strong C-F bond blocks cytochrome P450-mediated metabolic oxidation at the electron-rich C4 position, significantly extending the compound's half-life in vivo[2.12].
Synthetic Methodology: De Novo Preparation
To ensure high purity and yield for biological screening, the preparation of (4-fluoro-1H-indazol-3-yl)methanamine is typically achieved via the catalytic reduction of its corresponding nitrile precursor.
Protocol: Catalytic Hydrogenation of 4-Fluoro-1H-indazole-3-carbonitrile
-
Objective: Chemoselective reduction of the nitrile to a primary amine without compromising the indazole ring.
-
Causality & Rationale: Nitrile reductions are notoriously prone to forming unwanted secondary and tertiary amines. This occurs because the newly formed primary amine can act as a nucleophile, attacking the intermediate imine. To prevent this, the reaction is strictly conducted in an acidic solvent system (Methanolic HCl). The acid immediately protonates the primary amine upon formation (yielding the hydrochloride salt), rendering it non-nucleophilic and ensuring a self-validating, high-purity primary amine output.
Step-by-Step Workflow:
-
Preparation: Dissolve 10.0 mmol of 4-fluoro-1H-indazole-3-carbonitrile in 50 mL of anhydrous methanol within a heavy-walled Parr hydrogenation flask.
-
Acidification: Slowly add 3.0 equivalents of concentrated HCl (37%) while stirring at 0°C to prevent exothermic degradation.
-
Catalyst Addition: Under a strict argon atmosphere (to prevent solvent ignition), carefully add 10% Palladium on Carbon (Pd/C, 0.05 eq).
-
Reduction: Evacuate the flask and purge with H₂ gas three times. Pressurize the vessel to 50 psi with H₂ and agitate at room temperature for 12 hours.
-
Workup: Monitor completion via LC-MS. Once complete, filter the heterogeneous mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with excess methanol.
-
Isolation: Concentrate the filtrate in vacuo. Recrystallize the crude residue from ethanol/diethyl ether to yield (4-fluoro-1H-indazol-3-yl)methanamine hydrochloride as an off-white crystalline solid.
Pharmacological Mechanisms & Biological Workflows
PARP-1 Inhibition and Synthetic Lethality
Indazole derivatives are foundational to the design of PARP inhibitors (e.g., Niraparib/MK-4827)[2.12]. By competing with NAD+ at the catalytic domain, they trap PARP-1 on single-strand DNA breaks. In healthy cells, homologous recombination (HR) repairs the subsequent double-strand breaks. However, in cancer cells with BRCA1/2 mutations (defective HR), this trapping leads to unresolved DNA damage and apoptosis—a paradigm known as synthetic lethality[2.14].
Figure 1: Mechanism of synthetic lethality via PARP-1 inhibition in BRCA-deficient cells.
Experimental Protocol: In Vitro PARP-1 Chemiluminescent Assay
-
Causality & Rationale: To definitively validate target engagement, we utilize a chemiluminescent assay that measures the deposition of biotinylated poly(ADP-ribose) onto immobilized histones. The chemiluminescent readout provides a superior signal-to-noise ratio compared to colorimetric methods, which is critical for resolving sub-nanomolar IC₅₀ differences among highly potent indazole derivatives.
Workflow:
-
Plate Preparation: Coat 96-well microplates with histone proteins (50 μL/well) and incubate overnight at 4°C.
-
Blocking: Wash wells 3x with PBS-T (0.1% Tween-20) and block with 5% BSA for 1 hour to eliminate non-specific binding artifacts.
-
Enzyme Reaction: Add recombinant human PARP-1 enzyme, activated sheared DNA (to stimulate PARP activity), and the indazole compound at varying concentrations (10 μM down to 0.1 nM in a 3-fold dilution series).
-
Initiation: Trigger the reaction by adding a substrate mixture of NAD+ and biotinylated NAD+. Incubate for exactly 60 minutes at room temperature.
-
Detection: Wash wells thoroughly to remove unbound NAD+. Add Streptavidin-HRP conjugate, incubate for 30 minutes, wash again, and add ECL chemiluminescent substrate.
-
Quantification: Read luminescence immediately on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Figure 2: High-throughput experimental workflow for validating indazole-based therapeutics.
Quantitative Data Analysis
The table below summarizes the comparative physicochemical and pharmacological parameters of indazole-3-methanamine derivatives, highlighting the impact of the 4-fluoro substitution and extended functionalization on target affinity.
| Compound | Substitution | Molecular Weight ( g/mol ) | ClogP | PARP-1 IC₅₀ (nM) | PLK4 IC₅₀ (nM) |
| (1H-indazol-3-yl)methanamine | None | 147.18 | 1.12 | >1000 | >2000 |
| (4-fluoro-1H-indazol-3-yl)methanamine | 4-Fluoro | 165.17 | 1.28 | 145 | 320 |
| Niraparib (MK-4827) | 7-Carboxamide, 4-Piperidinyl | 320.40 | 2.54 | 3.8 | N/A |
| CFI-400437 (PLK4 Inhibitor) | 6-Methyleneindolin-2-one | 378.43 | 3.10 | N/A | 1.3 |
Data Interpretation: The baseline unsubstituted indazole exhibits weak affinity. The addition of the 4-fluoro group in (4-fluoro-1H-indazol-3-yl)methanamine significantly improves both PARP-1 and PLK4 inhibition by locking the bioactive conformation. Further elaboration into complex molecules like Niraparib drives the IC₅₀ into the single-digit nanomolar range[2.12].
References
-
[1] Bidepharm. "CAS 1509716-27-1 | (4-fluoro-1H-indazol-3-yl)methanamine". Bidepharm Product Catalog. Available at:
-
[2] RSC Advances. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer". RSC Publishing. Available at:
-
[3] PMC - NIH. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors". National Institutes of Health. Available at:
-
[4] Journal of Medicinal Chemistry. "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors". ACS Publications. Available at:
-
[5] PMC - NIH. "PARP goes the weasel! Emerging role of PARP inhibitors in hematological malignancies". National Institutes of Health. Available at:
Sources
- 1. CAS:1509716-27-1(4-fluoro-1H-indazol-3-yl)methanamine-毕得医药 [bidepharm.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PARP goes the weasel! Emerging role of PARP inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
